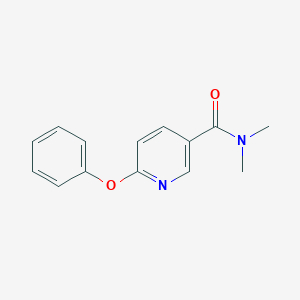
N,N-Dimethyl-2-phenoxypyridine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-2-phenoxypyridine-5-carboxamide is a chemical compound with a unique structure that combines a pyridine ring with a phenoxy group and a carboxamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-phenoxypyridine-5-carboxamide typically involves the reaction of 2-phenoxypyridine-5-carboxylic acid with dimethylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the carboxamide bond. The reaction may be conducted in an organic solvent such as dichloromethane or toluene, and the temperature is usually maintained at a moderate level to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for efficiency and cost-effectiveness. This may include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-2-phenoxypyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N,N-Dimethyl-2-phenoxypyridine-5-amine.
Substitution: Various substituted phenoxypyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new pesticides and agrochemicals due to its bioactive scaffold.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-2-phenoxypyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the phosphorylation of Akt, a key signaling molecule involved in cell survival and proliferation . This inhibition leads to the suppression of fibrosis and inflammation-related gene expression, making it a potential therapeutic agent for conditions such as chronic kidney disease.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethyl-2-phenoxypyridine-5-carboxamide can be compared with other similar compounds, such as:
N-Methyl-2-pyridone-5-carboxamide: Shares a similar pyridine ring structure but lacks the phenoxy group.
Phenoxypyridine derivatives: These compounds have similar bioactive scaffolds and are used in various applications, including pesticides and pharmaceuticals.
Thiophene derivatives: Although structurally different, thiophene-based compounds also exhibit a wide range of biological activities and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N,N-dimethyl-6-phenoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16(2)14(17)11-8-9-13(15-10-11)18-12-6-4-3-5-7-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSGOQZZQDWWGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(C=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
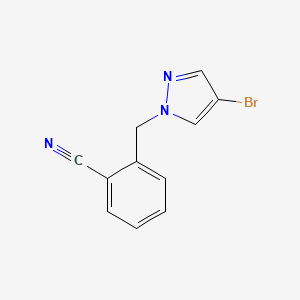
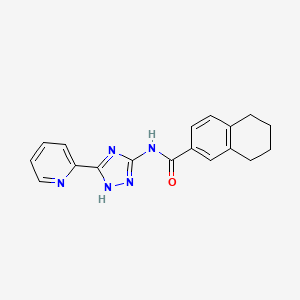
![2-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl-ethylamino]-N-ethylacetamide](/img/structure/B7527645.png)
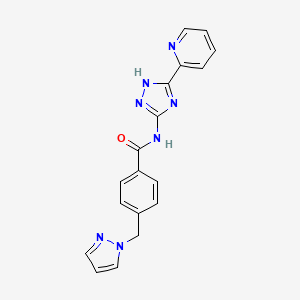
![N-[[6-(azepan-1-yl)pyridin-3-yl]methyl]-1-methylsulfonylpyrrolidine-2-carboxamide](/img/structure/B7527655.png)
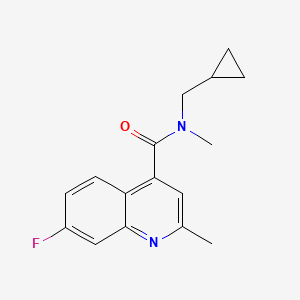
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B7527662.png)
![2-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]benzonitrile](/img/structure/B7527670.png)
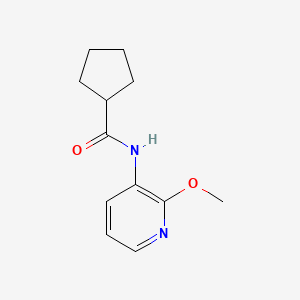
![2-methyl-N-[3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B7527681.png)
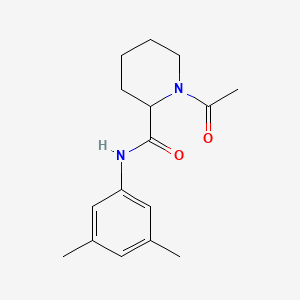
![N-methyl-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7527703.png)
![1-ethyl-2,5-dimethyl-N-[2-(thiophene-2-carbonylamino)ethyl]pyrrole-3-carboxamide](/img/structure/B7527715.png)
![(5-Chloro-2-hydroxyphenyl)-[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methanone](/img/structure/B7527721.png)
